Cholesterol iopanoate

Description

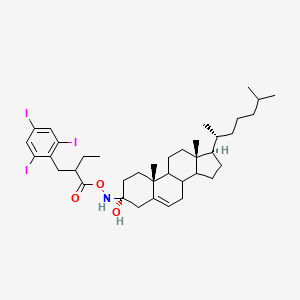

Structure

2D Structure

3D Structure

Properties

CAS No. |

83172-18-3 |

|---|---|

Molecular Formula |

C38H56I3NO3 |

Molecular Weight |

955.6 g/mol |

IUPAC Name |

[[(3R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]amino] 2-[(2,4,6-triiodophenyl)methyl]butanoate |

InChI |

InChI=1S/C38H56I3NO3/c1-7-25(19-29-33(40)20-27(39)21-34(29)41)35(43)45-42-38(44)18-17-36(5)26(22-38)11-12-28-31-14-13-30(24(4)10-8-9-23(2)3)37(31,6)16-15-32(28)36/h11,20-21,23-25,28,30-32,42,44H,7-10,12-19,22H2,1-6H3/t24-,25?,28?,30-,31?,32?,36+,37-,38-/m1/s1 |

InChI Key |

OZOBNBRCHCPBJL-UHHODNAUSA-N |

SMILES |

CCC(CC1=C(C=C(C=C1I)I)I)C(=O)ONC2(CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C)O |

Isomeric SMILES |

CCC(CC1=C(C=C(C=C1I)I)I)C(=O)ON[C@]2(CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CCCC(C)C)C)C)O |

Canonical SMILES |

CCC(CC1=C(C=C(C=C1I)I)I)C(=O)ONC2(CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)C)O |

Synonyms |

cholesterol iopanoate cholesteryl iopanoate cholesteryl iopanoate, 125I-labeled, (3beta)-isome |

Origin of Product |

United States |

Synthetic Strategies and Advanced Characterization of Cholesteryl Iopanoate for Research

Chemical Synthesis Pathways for the Cholesteryl Iopanoate Scaffold

The fundamental structure of cholesteryl iopanoate is created by forming an ester linkage between the 3-beta-hydroxyl group of cholesterol and the carboxyl group of iopanoic acid. creative-proteomics.comnih.gov

A well-established and mild method for forming the ester bond, particularly suitable for sterically hindered alcohols like cholesterol, is the Steglich esterification. organic-chemistry.org This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and typically employs a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

The mechanism proceeds through the activation of the carboxylic acid (iopanoic acid) by DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack. The alcohol (cholesterol) then attacks this activated intermediate. DMAP can act as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive acyl-pyridinium species, which is then readily attacked by the cholesterol. The reaction results in the formation of the desired cholesteryl iopanoate ester and dicyclohexylurea (DCU), a stable byproduct that precipitates from most common organic solvents, facilitating its removal. organic-chemistry.org

| Component | Role in Reaction | Reference |

|---|---|---|

| Cholesterol | Alcohol Substrate (Nucleophile) | organic-chemistry.org |

| Iopanoic Acid | Carboxylic Acid Substrate | organic-chemistry.org |

| Dicyclohexylcarbodiimide (DCC) | Coupling Agent/Activator | organic-chemistry.org |

| 4-Dimethylaminopyridine (DMAP) | Acyl Transfer Catalyst | organic-chemistry.org |

| Dicyclohexylurea (DCU) | Reaction Byproduct | organic-chemistry.org |

The primary precursor for the acyl portion of the final compound is iopanoic acid. who.int Its chemical name is (RS)-2-[(3-Amino-2,4,6-triiodophenyl)methyl]butanoic acid. wikipedia.org This compound is a tri-iodinated aromatic molecule containing a carboxylic acid functional group, which is essential for the esterification reaction. who.intwikipedia.org For the synthesis of cholesteryl iopanoate, iopanoic acid is used directly without further derivatization of its core structure. The key reactive site is the carboxyl group, which is activated by the coupling agent (e.g., DCC) to facilitate ester formation with cholesterol. organic-chemistry.org

Radioiodination Procedures for Isotopic Labeling

For tracking and imaging studies, cholesteryl iopanoate is often labeled with a radioisotope of iodine, such as Iodine-125 (B85253) (¹²⁵I). umich.eduumich.edu This process, known as radioiodination, transforms the stable compound into a radiotracer.

A highly effective method for radioiodinating aryl iodides like cholesteryl iopanoate is isotope exchange. umich.eduumich.edu This technique involves swapping a stable iodine atom on the molecule with a radioactive one from a source like Sodium Iodide-125 (Na¹²⁵I). umich.edukisti.re.kr A notable advancement in this area is the use of a pivalic acid melt as the reaction medium. umich.eduumich.edu

In this procedure, the compound to be labeled (cholesteryl iopanoate) is placed in a sealed vial with Na¹²⁵I in a melt of pivalic acid. umich.edu The reaction is heated, typically to around 155°C. umich.edukisti.re.kr The pivalic acid serves not only as a solvent but also appears to have a catalytic effect on the exchange reaction. umich.edu This method is advantageous because it is performed on the fully formed ester, preserving the complete molecular structure. umich.edu

The efficiency of the radioiodination process is critical for producing a useful radiotracer. Key parameters for optimization include reaction time, temperature, and purification methods.

For the pivalic acid exchange method, studies have shown that the reaction is generally complete within one hour at 155°C, with minimal decomposition of the substrate. umich.eduumich.edukisti.re.kr This process has been reported to afford [¹²⁵I]cholesteryl iopanoate in over 90% radiochemical yield. umich.edu

Post-reaction purification is essential to separate the radiolabeled product from unreacted radioiodide and any potential side products. A common procedure involves column chromatography using silica (B1680970) gel. umich.edu To remove the pivalic acid medium prior to chromatography, a trap containing granulated charcoal can be used while heating the reaction vial, allowing the pivalic acid to distill into the trap. umich.edu The purity of the final product is often assessed using thin-layer chromatography (TLC). umich.edu

| Parameter | Condition | Outcome | Reference |

|---|---|---|---|

| Reaction Medium | Pivalic Acid Melt | Acts as solvent and catalyst | umich.edu |

| Temperature | ~155°C | Optimal for exchange with minimal decomposition | umich.edukisti.re.kr |

| Time | 1 hour | Sufficient for reaction completion | umich.eduumich.edu |

| Radiochemical Yield | >90% | High efficiency labeling | umich.edu |

| Purification | Silica Gel Column Chromatography | Separates product from contaminants | umich.edu |

Rigorous Analytical Characterization for Research-Grade Purity and Structure Confirmation

To ensure the identity, purity, and stability of synthesized cholesteryl iopanoate, a suite of analytical techniques is employed.

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used to monitor the progress of the synthesis reaction and to assess the purity of the final product, both in its stable and radiolabeled forms. umich.edu It can confirm the separation of the radiolabeled ester from free radioiodide. umich.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the molecular structure of the non-radioactive cholesteryl iopanoate. nih.govorientjchem.org The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for verification of the ester linkage and the integrity of both the cholesterol and iopanoate moieties.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the synthesized compound, confirming its elemental composition. orientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, notably the characteristic ester carbonyl (C=O) stretch, confirming the successful esterification.

Lipid Extraction and Autoradiography: For the radiolabeled compound, lipid extraction from tissues followed by TLC can be used to confirm the in vivo stability and resistance of the ester to hydrolysis. umich.edu Autoradiography of the TLC plates or tissue sections can visualize the distribution of the radioactivity. nih.govumich.edu

Spectroscopic Verification of Synthesized Intermediates and Final Compounds (e.g., Nuclear Magnetic Resonance for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cholesteryl iopanoate and its synthetic precursors. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the successful esterification of cholesterol with iopanoic acid.

The ¹H NMR spectrum of cholesteryl iopanoate is expected to exhibit characteristic signals from both the cholesterol and iopanoate moieties. The protons of the cholesterol sterol backbone will appear in the upfield region, typically between 0.6 and 2.5 ppm. Key diagnostic signals include the olefinic proton at C6 of the cholesterol ring, which would be observed as a multiplet around 5.4 ppm, and the proton at C3, attached to the ester oxygen, which would be shifted downfield to approximately 4.6 ppm compared to free cholesterol. The aromatic proton of the iopanoate ring is expected to appear as a singlet in the downfield region, around 8.0 ppm.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The ester carbonyl carbon is a key indicator of successful synthesis and is anticipated to resonate around 172-174 ppm. The carbons of the tri-iodinated benzene (B151609) ring of the iopanoate moiety will appear in the aromatic region, with their chemical shifts influenced by the iodine substituents. The numerous carbons of the cholesterol skeleton will have characteristic shifts that can be compared to well-documented data for cholesterol and its other esters.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for Cholesteryl Iopanoate

| Proton Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Cholesterol C18-H₃ | ~0.68 |

| Cholesterol C21-H₃ | ~0.92 |

| Cholesterol C19-H₃ | ~1.02 |

| Cholesterol C26/27-H₃ | ~0.86 |

| Cholesterol Steroid Backbone (CH, CH₂, CH₃) | 0.8 - 2.5 |

| Cholesterol C3-H (ester-linked) | ~4.6 |

| Cholesterol C6-H (olefinic) | ~5.4 |

| Iopanoate Aromatic-H | ~8.0 |

| Iopanoate Aliphatic Protons | 0.8 - 3.4 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for Cholesteryl Iopanoate

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Cholesterol Methyl Carbons (C18, C19, C21, C26, C27) | 12 - 23 |

| Cholesterol Steroid Backbone (CH, CH₂, CH₃) | 21 - 57 |

| Cholesterol C3 (ester-linked) | ~74 |

| Iopanoate Iodinated Aromatic Carbons | 84 - 148 |

| Cholesterol C5 (olefinic) | ~140 |

| Cholesterol C6 (olefinic) | ~122 |

Chromatographic Assessments for Purity and Identity (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a rapid and effective method for assessing the purity of synthesized cholesteryl iopanoate and for monitoring the progress of the synthesis reaction. The technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).

For the analysis of cholesteryl iopanoate, silica gel 60 F254 plates are commonly used as the stationary phase. A suitable mobile phase for achieving good separation of the non-polar cholesteryl iopanoate from the more polar starting material, cholesterol, is a mixture of non-polar and moderately polar solvents. A common solvent system for the TLC analysis of cholesteryl esters is a mixture of chloroform (B151607) and methanol, for instance in a 9.5:0.5 (v/v) ratio.

In this system, the less polar cholesteryl iopanoate will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the more polar cholesterol, which will have a stronger interaction with the silica gel stationary phase and thus a lower Rf value. A typical Rf value for cholesterol in such a system is around 0.63. The spots can be visualized under UV light (due to the fluorescent indicator in the silica gel) or by staining with a suitable agent, such as iodine vapor or a phosphomolybdic acid solution followed by heating. The presence of a single spot corresponding to the expected Rf for cholesteryl iopanoate is indicative of a high degree of purity.

Validation of Radiochemical Purity and Stability for Tracer Applications

When cholesteryl iopanoate is radiolabeled, for example with iodine-125 (¹²⁵I), for use as a tracer in research, it is crucial to validate its radiochemical purity and stability. Radiochemical purity refers to the proportion of the total radioactivity that is present in the desired chemical form, in this case, ¹²⁵I-cholesteryl iopanoate.

Radio-TLC is a primary method for determining radiochemical purity. The procedure is similar to conventional TLC, but the detection method relies on sensing the radioactivity on the plate. After developing the TLC plate, it is scanned using a radiochromatogram scanner or exposed to a phosphor imaging screen to visualize and quantify the distribution of radioactivity. The Rf values of the radioactive spots are compared to those of non-radioactive standards to identify the radiolabeled compound and any potential radioactive impurities, such as free ¹²⁵I-iodide. For a sample to be considered radiochemically pure, the vast majority of the radioactivity should be located at the spot corresponding to ¹²⁵I-cholesteryl iopanoate.

Stability studies are equally important to ensure that the radiolabeled tracer does not degrade under the conditions of the experiment, which could lead to misleading results. The stability of ¹²⁵I-cholesteryl iopanoate is assessed by analyzing its radiochemical purity at various time points after its preparation and under different storage conditions (e.g., temperature, presence of light). The resistance of the ester bond to hydrolysis is a key aspect of its stability, particularly for in vivo applications. Studies have shown that radioiodinated cholesteryl iopanoate is resistant to in vivo hydrolysis, which is a critical characteristic for its use as a tracer for lipoprotein metabolism. The validation of stability involves demonstrating that the radiochemical purity remains above an acceptable threshold (typically >95%) over the intended period of use.

Preclinical Investigations into the Bioreactivity and Metabolic Fate of Cholesteryl Iopanoate Analogs

Assessment of In Vivo Hydrolytic Stability

Examination of Resistance to Esterase Activity in Biological Matrices (e.g., plasma, liver, adrenal tissue extracts)

Cholesteryl iopanoate has demonstrated notable resistance to hydrolysis by esterases in various biological environments. researchgate.netumich.edu Studies involving the analysis of lipid extracts from plasma, liver, and adrenal tissues have confirmed the stability of this compound. researchgate.netumich.edu Lipid extraction followed by thin-layer chromatography of these tissues consistently shows that the radioactivity from labeled cholesteryl iopanoate remains associated with the intact compound. researchgate.net This inherent stability is a key characteristic that distinguishes it from naturally occurring cholesteryl esters. The resistance to hydrolysis is attributed to the structural features of the iopanoate moiety, particularly the presence of bulky groups near the ester linkage, which sterically hinder the approach of esterase enzymes. umich.edu

The stability of cholesteryl iopanoate to in vivo hydrolysis has been a focal point of several investigations. For instance, analysis of tissue extracts from liver, adrenal, and plasma using chloroform (B151607):methanol extraction and subsequent thin-layer chromatography has verified that the compound remains intact. researchgate.net The lack of significant radioactivity in the bile further supports its resistance to hydrolysis, as iopanoic acid, the expected product of hydrolysis, is known to be rapidly concentrated in bile. researchgate.net

Implications of the Non-Hydrolyzable Nature for Tracer Persistence and Biological Half-Life

The non-hydrolyzable characteristic of cholesteryl iopanoate directly contributes to its prolonged persistence in tissues and a long biological half-life. umich.eduumich.edu Unlike natural cholesteryl esters that are readily hydrolyzed and cleared, cholesteryl iopanoate's resistance to enzymatic degradation allows it to be retained in tissues for extended periods. umich.edunih.gov This prolonged retention is particularly evident in steroid-secreting tissues like the adrenal cortex and ovaries, as well as in the liver. umich.edunih.gov

The biological half-life of radioiodinated cholesteryl iopanoate has been observed to be significantly longer in hypercholesterolemic rabbits (approximately 42 hours) compared to normal rabbits (approximately 22 hours). umich.edu This difference is attributed to the dilution of the tracer in the expanded plasma lipoprotein pool of the hypercholesterolemic animals, leading to decreased plasma clearance. umich.edu The sustained presence of the tracer in specific tissues is a direct consequence of its stability against hydrolysis. umich.edu

Pharmacokinetic Profiling and Tissue Distribution in Animal Models

Quantitative and Qualitative Analysis of Radioactivity Accumulation in Specific Organs (e.g., adrenal cortex, liver, ovary, spleen, bone marrow, thyroid)

Following intravenous administration in animal models, radioiodinated cholesteryl iopanoate exhibits a distinct pattern of tissue distribution, with significant accumulation in specific organs. umich.edusnmjournals.org The primary sites of uptake are the adrenal glands and the liver. umich.edusnmjournals.org Notably high concentrations of radioactivity are also observed in the ovaries. umich.edunih.gov Other tissues that show accumulation, although to a lesser extent, include the spleen, bone marrow, and thyroid. nih.gov

In rats, cholesteryl iopanoate was found to accumulate in the liver, adrenal cortex, and ovary, with the ovary showing the highest concentration 24 hours post-administration. nih.gov In rabbits, particularly those with induced atherosclerosis, radioiodinated cholesteryl iopanoate showed increased uptake in atherosclerotic aortas compared to normal aortas. researchgate.netumich.edu Autoradiography has confirmed that the radioactivity is concentrated in the areas of visible atherosclerotic lesions. researchgate.netumich.edu In normal rabbits, the adrenal glands are readily visualized in scintiscans due to the high concentration of the tracer. snmjournals.org A reduction in ovarian radioactivity has been noted in rabbits treated with estrogen, which is likely due to hormonal feedback inhibition of ovarian steroidogenesis and consequently, decreased uptake of exogenous cholesterol. snmjournals.org

| Tissue | Animal Model | Observation | Reference |

|---|---|---|---|

| Adrenal Cortex | Rat | Selective accumulation. | umich.edunih.gov |

| Liver | Rat | Selective accumulation. | umich.edunih.gov |

| Ovary | Rat | Highest concentration at 24 hours. | nih.gov |

| Atherosclerotic Aorta | Rabbit | Increased uptake compared to normal aorta. | researchgate.netumich.edu |

| Spleen | Rabbit | Accumulation observed. | nih.gov |

| Bone Marrow | Rabbit | Accumulation observed. | nih.gov |

| Thyroid | Rabbit | Accumulation observed. | nih.gov |

Comparative Clearance Rates from Circulation Across Different Animal Species (e.g., rats, rabbits)

The clearance of cholesteryl iopanoate from the circulation varies between different animal species. In rats, intravenously administered free iopanoic acid is cleared rapidly. nih.gov In contrast, cholesteryl iopanoate demonstrates a much slower clearance, leading to its accumulation in various tissues. nih.gov

In rabbits, the plasma clearance of radioiodinated cholesteryl iopanoate is influenced by the animal's cholesterol levels. umich.edu Normal rabbits exhibit a plasma half-life of approximately 22 hours for the tracer. umich.edu However, in hypercholesterolemic rabbits, the plasma half-life is extended to about 42 hours. umich.edu This is attributed to the larger plasma lipoprotein pool in these animals, which dilutes the injected tracer and slows its removal from circulation. umich.edu

Influence of Structural Modifications on Bioreactivity and Biodistribution

Minor structural modifications to the acyl moiety of cholesteryl esters can have a profound impact on their in vivo stability, bioreactivity, and tissue distribution. umich.edunih.gov For instance, the removal of the 3-amino group from the iopanoyl portion of cholesteryl iopanoate was found to affect the in vivo stability of the resulting ester to hydrolysis. umich.edunih.gov While the tissue distribution profiles of cholesteryl iopanoate and its desamino analog were somewhat comparable, this was not the case for the corresponding esters of pregnenolone, highlighting the significant effect of this subtle structural change. umich.edunih.gov

Impact of the Iopanoyl Amino Group on Tissue Uptake and Distribution Profiles

Preclinical research has sought to understand how specific structural features of cholesteryl iopanoate influence its behavior in biological systems. nih.gov A key area of investigation has been the role of the 3-amino group on the iopanoyl portion of the molecule in determining tissue uptake and distribution. umich.edu Studies comparing radioiodinated cholesteryl iopanoate with its desamino analog (an identical structure but lacking the amino group) were conducted in female Sprague-Dawley rats to elucidate the significance of this functional group. nih.govumich.edu

The research revealed that the tissue distribution profiles for cholesteryl iopanoate and its desamino analog were somewhat comparable. nih.gov This suggests that for the cholesteryl ester, the presence or absence of the iopanoyl amino group is not the primary determinant of its localization in various tissues. umich.edu Despite the similarities, these studies underscore that even minor molecular modifications can influence the uptake and distribution of sterol esters. nih.gov

Below is a data table comparing the tissue distribution of cholesteryl iopanoate and its desamino analog in rats at different time points, expressed as a percentage of the administered dose per gram of tissue.

Tissue Distribution of Cholesteryl Iopanoate vs. Desamino-Cholesteryl Iopanoate in Rats (% Dose/g Tissue)

| Tissue | Compound | 0.5 Hours | 24 Hours |

|---|---|---|---|

| Adrenal | Cholesteryl Iopanoate | 10.38 ± 1.50 | 18.06 ± 1.25 |

| Desamino Analog | 13.90 ± 0.90 | 12.00 ± 2.60 | |

| Ovary | Cholesteryl Iopanoate | 3.32 ± 0.38 | 6.82 ± 0.57 |

| Desamino Analog | 4.14 ± 0.28 | 4.41 ± 0.43 | |

| Liver | Cholesteryl Iopanoate | 4.88 ± 0.30 | 2.06 ± 0.15 |

| Desamino Analog | 5.38 ± 0.32 | 1.12 ± 0.09 | |

| Spleen | Cholesteryl Iopanoate | 2.54 ± 0.26 | 1.94 ± 0.16 |

| Desamino Analog | 3.10 ± 0.34 | 1.15 ± 0.11 |

Data derived from studies on Sprague-Dawley rats. umich.edu

Effects on In Vivo Ester Stability to Hydrolysis Induced by Subtle Structural Changes

A significant finding from comparative preclinical studies was the effect of subtle structural alterations on the in vivo stability of the ester bond against hydrolysis. nih.gov Specifically, the removal of the 3-amino group from the iopanoyl moiety was found to affect the stability of the resulting ester. nih.govumich.edu While the tissue distribution was only moderately affected for the cholesteryl esters, the change in stability was a notable outcome. umich.edu

The in vivo stability to hydrolysis is a critical factor influencing the retention and clearance of these compounds from tissues. umich.edu The susceptibility of an ester to be cleaved by enzymes like carboxylesterases determines whether the compound remains intact or breaks down into its constituent sterol and acyl acid. semanticscholar.org Cholesteryl iopanoate itself is considered a nonhydrolyzable cholesteryl ester analog, which contributes to its accumulation in tissues. nih.govsnmjournals.org

Analysis of plasma samples from rats administered these compounds confirmed the differences in their metabolic breakdown. umich.edu Chromatographic analysis revealed the extent to which the esters remained intact or were hydrolyzed back to the free acid form in circulation.

In Vivo Hydrolysis of Radioiodinated Sterol Esters in Rat Plasma (24 Hours Post-Administration)

| Compound | % Intact Ester | % Free Acid (from Hydrolysis) |

|---|---|---|

| Cholesteryl Iopanoate | 92 | 8 |

| Desamino-Cholesteryl Iopanoate | 78 | 22 |

Data obtained from analysis of plasma samples from Sprague-Dawley rats. umich.edu

These findings demonstrate that a seemingly minor structural change—the removal of an amino group—has a profound impact on the ester's stability in vivo. nih.gov This highlights the intricate relationship between chemical structure and metabolic fate, where subtle modifications can significantly alter a compound's biological endurance and clearance profile. umich.edu

Applications of Cholesteryl Iopanoate As a Molecular Probe in Preclinical Disease Modeling

Cardiovascular Research Applications in Atherosclerosis

Cholesteryl iopanoate, particularly its radioiodinated form ([¹²⁵I]cholesteryl iopanoate), has been investigated as a molecular probe for the noninvasive monitoring and evaluation of atherosclerosis in preclinical settings. researchgate.netumich.edu As a nonhydrolyzable analog of cholesteryl esters, it mimics the accumulation of these lipids within atherosclerotic plaques, which is a key pathological feature of the disease. umich.edu Its resistance to in vivo hydrolysis allows it to be retained within lesions, making it a suitable tracer for imaging studies. researchgate.netumich.edu

Research has demonstrated the potential of [¹²⁵I]cholesteryl iopanoate to visualize and characterize atherosclerotic lesions in various animal models. umich.edunih.gov

To test the efficacy of cholesteryl iopanoate as a probe, researchers have utilized established animal models that mimic human atherosclerosis. nih.govmaxapress.com A common model involves New Zealand White rabbits fed a cholesterol-enriched diet (e.g., 2% w/w) for several weeks to induce hypercholesterolemia and subsequent plaque formation. researchgate.netumich.edu In some studies, this dietary approach is combined with mechanical injury to the aorta, such as de-endothelialization, to accelerate and localize lesion development. researchgate.netnih.gov These models result in the formation of lipid-laden atherosclerotic lesions in the aorta, which can then be studied. researchgate.netnih.gov Other models, such as transgenic mice deficient in apoE and low-density lipoprotein receptors (LDLR), are also used for studying early atherosclerosis. researchgate.net

Studies have consistently shown that [¹²⁵I]cholesteryl iopanoate is selectively taken up and concentrated in atherosclerotic tissues compared to healthy arterial walls. researchgate.netumich.edu In cholesterol-fed rabbits, the uptake of the tracer into atherosclerotic aortas was significantly increased in comparison with normal rabbits. umich.edunih.gov One study reported that 48 hours after administration, the ratio of radioactivity in the atherosclerotic aorta to that in a normal aorta was 44.9, a level that remained stable for at least six days. umich.edu Another investigation, where [¹²⁵I]cholesteryl iopanoate was incorporated into acetylated low-density lipoprotein (AcLDL), found that the radioactivity in the atherosclerotic aorta was approximately eight times higher than in the normal aorta of rabbits. nih.gov This preferential accumulation is attributed to the trapping of the non-hydrolyzable cholesteryl ester analog within the plaque. umich.edu

Table 1: Selective Uptake of [¹²⁵I]Cholesteryl Iopanoate in Atherosclerotic Aortas

| Animal Model | Method | Key Finding | Reference |

| Cholesterol-fed rabbits | Intravenous injection of [¹²⁵I]cholesteryl iopanoate | Radioactivity ratio of atherosclerotic to normal aorta was 44.9 at 48 hours post-injection. | umich.edu |

| New Zealand White rabbits with induced early atherosclerotic lesions | Intravenous injection of [¹²⁵I]cholesteryl iopanoate incorporated into AcLDL | Radioactivity in the atherosclerotic aorta was about 8 times higher than in the normal aorta. | nih.gov |

To verify that the increased radioactivity was specifically located within the plaques, researchers have used autoradiography on excised aortic tissues. umich.edunih.gov These autoradiograms consistently demonstrate that the darkest regions, indicating the highest concentration of [¹²⁵I]cholesteryl iopanoate, correspond directly with the areas of visible atherosclerotic involvement. researchgate.netumich.edunih.gov The localization of the tracer has been further confirmed by superimposing the autoradiography images with histological staining of the same tissue, such as with Sudan IV, which stains the lipid-rich foam cells characteristic of atherosclerotic lesions. nih.govsnmjournals.org This strong correlation confirms that the probe accurately localizes to the plaque sites. nih.govsnmjournals.org

[¹²⁵I]cholesteryl iopanoate has proven useful as a tool for evaluating the effectiveness of anti-atherogenic therapies in animal models. researchgate.netnih.gov By measuring changes in the accumulation of the tracer, scientists can assess whether a specific intervention is successful in slowing or reversing plaque development. researchgate.netsnmjournals.org

In one key study, rabbits with induced atherosclerosis were treated with estradiol-17 beta-cypionate, a known anti-atherogenic agent. researchgate.netnih.gov These animals, along with an untreated atherosclerotic group and a healthy control group, were administered [¹²⁵I]cholesteryl iopanoate. nih.gov Post-mortem tissue analysis revealed a significantly lower accumulation of the tracer in the aortas of the estrogen-treated rabbits compared to the untreated, cholesterol-fed animals. researchgate.netnih.gov This finding demonstrated the probe's ability to quantitatively reflect the therapeutic effect of the anti-atherogenic drug on plaque progression. nih.gov

Table 2: Assessment of Anti-Atherogenic Therapy Using [¹²⁵I]Cholesteryl Iopanoate

| Animal Model | Intervention | Measurement | Outcome | Reference |

| Rabbits with atherosclerosis (mechanical de-endothelialization and cholesterol feeding) | Estradiol-17 beta-cypionate | Tissue distribution of ¹²⁵I radioactivity from [¹²⁵I]cholesteryl iopanoate | Significant decrease in tracer accumulation in the aorta of estrogen-treated animals compared to untreated animals. | researchgate.netnih.gov |

Despite its success in ex vivo analysis and its value in preclinical drug assessment, a significant limitation of [¹²⁵I]cholesteryl iopanoate is its application in in vivo imaging via gamma camera scintigraphy. researchgate.netnih.gov While studies have shown tracer uptake in atherosclerotic lesions, the accumulation in the aortas of animal models has been insufficient to allow for the clear and accurate definition of atheromas through external scanning. researchgate.netnih.gov

The primary challenge is the signal-to-noise ratio. researchgate.net Tissues such as the liver and adrenal glands naturally accumulate high concentrations of the tracer, creating a strong background signal that can obscure the weaker signal from the aortic plaques. snmjournals.org In one instance, ex-visceration of the aorta in a rabbit did not significantly improve the scintigraphic image, confirming that the limitation was not solely due to resolution but also to the tracer's accumulation in other abdominal sites. snmjournals.org Therefore, for [¹²⁵I]cholesteryl iopanoate to be effective for in vivo scintigraphic purposes, a considerable improvement in the specific uptake by the aorta relative to surrounding tissues is necessary. researchgate.net

Visualization and Characterization of Atherosclerotic Lesions in Animal Models

Endocrine System Research Applications

The endocrine system, particularly glands that actively synthesize steroid hormones from cholesterol, represents a primary target for cholesterol-based molecular probes.

Radioiodinated cholesteryl iopanoate has demonstrated a significant ability to localize and accumulate in steroidogenic tissues. acs.org Studies in rats have shown that following intravenous administration, cholesteryl iopanoate accumulates in the liver, adrenal cortex, and ovary. acs.org A notable finding is the sustained accumulation in these tissues; at 24 hours post-administration, the ovary was found to contain the highest concentration of the compound. acs.org This prolonged retention is largely attributed to the molecule's resistance to in vivo hydrolysis, a key feature that distinguishes it from other sterol esters. acs.orgsnmjournals.org While cholesteryl iopanoate showed comparable tissue distribution profiles to its desamino analog, this stability was not observed in corresponding esters of pregnenolone, highlighting that minor structural changes can profoundly affect tissue uptake and distribution. umich.edu

The table below summarizes the tissue distribution of [¹²⁵I]Cholesteryl Iopanoate in rats at different time points, showcasing its accumulation in key endocrine tissues.

| Tissue | % Dose/g at 0.5 hours | % Dose/g at 24 hours |

| Adrenal | 12.04 ± 1.15 | 11.19 ± 1.11 |

| Ovary | 2.82 ± 0.35 | 17.50 ± 1.83 |

| Liver | 6.55 ± 0.22 | 3.39 ± 0.16 |

| Blood | 3.16 ± 0.08 | 0.28 ± 0.01 |

| Data derived from studies in adult female Sprague-Dawley rats. acs.org |

Given its high and sustained concentration in the adrenal glands, cholesteryl iopanoate has been explored as an agent for adrenal cortex imaging. acs.org The adrenal cortex actively utilizes cholesterol as a precursor for corticosteroid hormone biosynthesis, and this biological requirement facilitates the uptake of cholesterol-mimicking compounds. acs.orgumich.edu Research has shown that esters of iopanoic acid with sterols like cholesterol, pregnenolone, and dehydroepiandrosterone, which are all intermediaries in steroid hormone synthesis, can achieve high concentrations in the adrenal cortex. acs.org Specifically, cholesteryl iopanoate's accumulation in the adrenal glands of rats suggests its potential utility as a probe for imaging this tissue in either computed tomography (CT) or nuclear medicine applications. acs.org The uptake mechanism appears to be linked to lipoprotein receptor-mediated processes, which are fundamental to how adrenocortical cells acquire cholesterol. snmjournals.org

The delivery and tissue-specific uptake of cholesteryl iopanoate can be significantly influenced by its incorporation into lipoproteins. Since cholesteryl esters are naturally transported within the core of lipoproteins, researchers have investigated whether pre-labeling lipoproteins with radioiodinated cholesteryl iopanoate could enhance its delivery to target tissues. snmjournals.orgnih.gov

One study focused on labeling rat high-density lipoproteins (HDL) with [¹²⁵I]cholesteryl iopanoate. nih.gov When this HDL preparation was administered to normal rats, no significant enhancement in adrenal radioactivity was observed compared to other agents. nih.gov However, when administered to rats made hypolipidemic (by treatment with 4-aminopyrazolo(3,4-d)pyrimidine or ethinyl estradiol), the adrenal uptake of radioactivity from the HDL-labeled cholesteryl iopanoate was found to be over 15 times greater than that achieved with [¹²⁵I]NP-59, a standard adrenal imaging agent. nih.gov Scans of these hypolipidemic rats confirmed the high localization of radioactivity in the adrenal glands. snmjournals.orgnih.gov This demonstrates that lipoprotein incorporation is a viable strategy to modulate and enhance the tissue uptake of cholesteryl iopanoate, particularly under specific physiological conditions that alter lipid metabolism. nih.gov

Oncological Research Applications

The altered metabolic pathways in cancer cells, particularly their high demand for cholesterol, have opened avenues for using cholesterol-based compounds in oncological research.

Cholesteryl iopanoate has been evaluated as a potential site-specific contrast agent for the CT imaging of liver tumors. nih.govnih.gov In a study involving rabbits with experimentally induced hepatic VX2 adenocarcinoma, intravenous administration of cholesteryl iopanoate led to significant enhancement of the hepatic parenchyma. nih.gov This enhancement allowed for the clear visualization of tumors, which appeared as areas of lower density against the opacified liver tissue. nih.gov

The research demonstrated that this technique could successfully image tumors as small as 2 mm in diameter. nih.gov The mechanism of hepatic accumulation was suggested to be not solely mediated by the reticuloendothelial system, indicating a more complex uptake process. nih.gov

| Parameter | Finding |

| Animal Model | Rabbits with hepatic VX2 adenocarcinoma nih.gov |

| Maximum CT Enhancement | 65 Hounsfield Units (HU) above baseline nih.gov |

| Enhancement at 30 mg I/kg | Near-maximum enhancement of 22 HU within 24 hours nih.gov |

| Smallest Detectable Tumor | 2 mm in diameter nih.gov |

The application of cholesteryl iopanoate in oncology is rooted in the fundamental biology of cancer cells. Many types of cancer cells exhibit rapid growth and proliferation, which requires an increased supply of cholesterol for building new cell membranes. researchgate.netmdpi.com To meet this demand, cancer cells often overexpress receptors for low-density lipoproteins (LDL), the primary carriers of cholesterol in the blood. nih.govresearchgate.netmdpi.com

The cholesterol conjugation strategy leverages this biological characteristic. By chemically linking a molecule (like an imaging agent) to cholesterol, the resulting conjugate can mimic natural cholesteryl esters. nih.govuga.edu Following administration, these cholesterol conjugates are expected to partition into the body's native LDL particles. nih.govuga.edu These "Trojan horse" LDL particles are then preferentially taken up by tumor cells via their overexpressed LDL receptors through a process of receptor-mediated endocytosis. nih.gov This mechanism allows for the targeted delivery of the conjugated agent to the tumor, enhancing its concentration at the site of interest while potentially reducing exposure to healthy tissues. nih.govresearchgate.net Cholesteryl iopanoate serves as a probe to explore and validate this targeted uptake mechanism in experimental tumor models. nih.govnih.gov

| Step | Mechanism |

| 1. High Demand | Rapidly proliferating tumor cells have a high demand for cholesterol. mdpi.com |

| 2. Receptor Upregulation | Tumor cells often overexpress LDL receptors on their surface. nih.govresearchgate.net |

| 3. Conjugate Administration | A cholesterol conjugate, like cholesteryl iopanoate, is introduced. nih.gov |

| 4. Lipoprotein Incorporation | The conjugate partitions into endogenous LDL particles in the bloodstream. uga.edu |

| 5. Targeted Uptake | The LDL-conjugate complex binds to the overexpressed LDL receptors on tumor cells and is internalized. nih.gov |

Mechanistic Studies of Cholesteryl Iopanoate Interaction with Endogenous Lipid Transport Systems

Binding and Incorporation into Plasma Lipoproteins

Upon introduction into the physiological environment, cholesteryl iopanoate, being highly lipophilic, readily partitions into plasma lipoproteins, the natural carriers of lipids in the bloodstream. nih.gov This process is crucial for its transport to various tissues. The primary lipoproteins involved in this process are high-density lipoproteins (HDL) and, through experimental modification, acetylated low-density lipoproteins (AcLDL).

Association with High-Density Lipoproteins (HDL)

High-density lipoprotein (HDL) is a key player in reverse cholesterol transport, the process of moving cholesterol from peripheral tissues back to the liver. heart.orgmayoclinic.org Studies have shown that radioiodinated cholesteryl iopanoate can be incorporated into HDL particles. nih.gov This association is significant as HDL interacts with specific receptors on cells, such as scavenger receptor class B type I (SR-BI), which facilitates the selective uptake of cholesteryl esters. researchgate.net Research involving the administration of [¹²⁵I]cholesteryl iopanoate-labeled HDL to rats demonstrated that this complex is recognized by steroidogenic tissues like the adrenals and ovaries, leading to significant uptake of the radiotracer. nih.govsnmjournals.org This suggests that cholesteryl iopanoate, when associated with HDL, can effectively trace the pathways of HDL-mediated cholesteryl ester delivery.

Formation of Acetylated Low-Density Lipoprotein (AcLDL) Conjugates

In experimental settings, cholesteryl iopanoate has been successfully incorporated into acetylated low-density lipoprotein (AcLDL). researchgate.netnih.gov LDL is the primary transporter of cholesterol to peripheral tissues. nih.gov However, chemical modification of LDL by acetylation alters its receptor specificity. AcLDL is no longer recognized by the native LDL receptor but is avidly taken up by scavenger receptors, which are highly expressed on macrophages. researchgate.netsnmjournals.org This characteristic has been exploited to target cholesteryl iopanoate to macrophage-rich areas, such as atherosclerotic plaques. researchgate.netnih.gov The incorporation process involves methods like organic solvent delipidation-reconstitution or incubation with detergent-solubilized cholesteryl iopanoate. researchgate.net Studies have achieved an efficient loading of cholesteryl iopanoate into AcLDL, with reports of approximately 162 molecules of a cholesteryl iopanoate analog per AcLDL molecule. snmjournals.org

Cellular Uptake and Intracellular Trafficking Mechanisms

The uptake of lipoprotein-associated cholesteryl iopanoate into cells is a critical step in its journey and is largely dictated by the type of lipoprotein it is associated with. The non-hydrolyzable nature of cholesteryl iopanoate makes it an excellent tool for studying these uptake and trafficking pathways.

Investigation of Receptor-Mediated Uptake Pathways in Experimental Systems (e.g., via AcLDL association)

The use of cholesteryl iopanoate-AcLDL conjugates has been instrumental in investigating receptor-mediated uptake by macrophages. researchgate.netsnmjournals.org Macrophages play a central role in the development of atherosclerosis by taking up modified lipoproteins and transforming into foam cells. snmjournals.org Because AcLDL is specifically taken up by scavenger receptors on macrophages, the accumulation of radioactively labeled cholesteryl iopanoate in atherosclerotic lesions can be visualized and quantified. researchgate.netnih.govsnmjournals.org

In studies using rabbit models of atherosclerosis, intravenously injected [¹²⁵I]cholesteryl iopanoate-AcLDL conjugates were found to accumulate selectively in atherosclerotic aortas at levels significantly higher than in normal aortas. nih.gov This selective uptake is attributed to the endocytosis of the conjugate by macrophages via scavenger receptors. researchgate.netsnmjournals.org Once internalized, the lipoprotein component is degraded in lysosomes, while the non-hydrolyzable cholesteryl iopanoate is retained within the cell, allowing for prolonged detection. snmjournals.orgnih.gov

| Experimental System | Lipoprotein Carrier | Key Receptor Involved | Primary Cell Type Targeted | Key Finding |

| Rabbit Model of Atherosclerosis | Acetylated LDL (AcLDL) | Scavenger Receptor | Macrophages | Selective accumulation of Cholesteryl Iopanoate in atherosclerotic lesions. nih.gov |

| Rat Model | High-Density Lipoprotein (HDL) | Scavenger Receptor Class B Type I (SR-BI) | Adrenal and Ovarian Cells | Enhanced uptake in steroidogenic tissues, especially in hypolipidemic states. nih.gov |

Role of Lipoprotein-Associated Cholesteryl Iopanoate in Cellular Cholesterol Dynamics Research

By acting as a stable, non-metabolizable analog of cholesteryl esters, cholesteryl iopanoate provides a unique window into the dynamics of cellular cholesterol trafficking and accumulation. umich.edunih.gov Endogenous cholesteryl esters, upon entering the cell, are typically hydrolyzed in lysosomes to free cholesterol, which is then re-esterified and stored or utilized by the cell. researchgate.netijbs.com This rapid turnover can complicate studies aimed at tracking the initial uptake and long-term fate of lipoprotein-derived cholesterol.

Since cholesteryl iopanoate resists this hydrolysis, its presence within a cell more accurately reflects the cumulative uptake of the lipoprotein carrier. umich.edusnmjournals.org This has been particularly valuable in atherosclerosis research, where the accumulation of cholesteryl esters within macrophages is a hallmark of the disease. snmjournals.org By using cholesteryl iopanoate, researchers can distinguish the process of lipoprotein uptake from the subsequent metabolic processing of the cholesteryl esters. snmjournals.orgumich.edu This allows for a clearer understanding of how different lipoproteins contribute to the lipid load of cells in both normal and pathological conditions.

Comparative Analysis of Hydrolysis Resistance within Different Lipid Microenvironments

A key feature of cholesteryl iopanoate is its resistance to hydrolysis by intracellular enzymes that normally break down endogenous cholesteryl esters. umich.edusnmjournals.org This resistance has been confirmed in various tissues and cellular environments.

Studies involving the administration of radioiodinated cholesteryl iopanoate to rabbits have shown that after 72 hours, the majority of the radioactivity recovered from tissues like the liver, adrenals, and even atherosclerotic aortas, remains in the form of the intact parent compound. umich.edu This was confirmed through lipid extraction and thin-layer chromatography. umich.edu The minimal presence of radioactivity in the bile further supported the lack of significant hydrolysis, as the liberation of iopanoic acid would be expected to lead to its excretion in bile. umich.edu

The stability of cholesteryl iopanoate appears to hold true across different lipoprotein microenvironments. Whether incorporated into HDL or AcLDL, the ester bond remains largely intact following cellular uptake. nih.govresearchgate.net In contrast, natural cholesteryl esters within LDL are readily hydrolyzed after lysosomal degradation of the lipoprotein particle. ijbs.com One study noted that while over 90% of cholesteryl esters in LDL could be hydrolyzed under certain experimental conditions, only 18% of cholesteryl esters in HDL were hydrolyzed under similar treatment, suggesting that the lipid microenvironment of the lipoprotein particle itself can influence the accessibility of the ester to hydrolytic enzymes. nih.gov The inherent structure of cholesteryl iopanoate, however, provides a more robust resistance to enzymatic action compared to natural cholesteryl esters, regardless of the lipoprotein carrier. umich.edusnmjournals.org

| Tissue/Lipoprotein | Time Point | % Radioactivity as Parent Compound | Method of Analysis |

| Rabbit Liver, Adrenals, Plasma | 72 hours | Majority | Lipid Extraction, Thin-Layer Chromatography |

| Rabbit Atherosclerotic Aorta | 72 hours | Majority | Lipid Extraction, Thin-Layer Chromatography |

| Rabbit Bile | 72 hours | Very Low | Radioactivity Measurement |

Methodological and Comparative Research Perspectives on Cholesteryl Iopanoate Probes

Advantages and Disadvantages Relative to Other Radioiodinated Cholesterol Analogs and Probes in Preclinical Research (e.g., [¹²⁵I]NP-59)

In preclinical research, radioiodinated cholesteryl iopanoate serves as a specialized probe for tracing the deposition and metabolism of cholesteryl esters. Its primary advantage over other analogs lies in its chemical stability. As a nonhydrolyzable cholesteryl ester analogue, radioiodinated cholesteryl iopanoate is resistant to in vivo hydrolysis by enzymes that would typically cleave the ester bond. umich.edusnmjournals.orgnih.gov This resistance ensures that the radiolabel remains attached to the cholesterol backbone, making it an ideal and stable marker for monitoring the accumulation of lipoprotein lipids and cholesteryl esters in tissues over time. snmjournals.org

However, when compared to other radioiodinated probes like 6β-[¹³¹I]iodomethyl-19-nor-cholesterol (NP-59), which is well-established for adrenal imaging, certain disadvantages become apparent. nih.govnih.gov Both cholesteryl iopanoate and NP-59 utilize iodine radioisotopes (commonly ¹²⁵I or ¹³¹I), which are associated with poorer image resolution in gamma camera scintigraphy and SPECT imaging compared to positron-emitting radionuclides like ¹⁸F used in PET scans. nih.govtsnmjournals.org The development of fluorinated analogs such as [¹⁸F]FNP-59 was specifically undertaken to overcome the limitations of iodine-based agents, aiming for higher resolution images and lower radiation exposure to the subject. nih.govnih.gov

A significant challenge observed in preclinical studies with [¹²⁵I]cholesteryl iopanoate is its efficacy in imaging. While the probe does accumulate in target tissues like atherosclerotic aortas, the concentration of radioactivity is often insufficient to clearly and accurately define the lesions through gamma camera scintigraphy. researchgate.netsnmjournals.orgnih.gov The ability to detect a lesion is highly dependent on the target-to-background ratio of radioactivity, which can be a limiting factor for this probe. tsnmjournals.org

Table 1: Comparative Profile of Radioiodinated Cholesterol Probes

| Feature | Radioiodinated Cholesteryl Iopanoate | [¹²⁵I]NP-59 / [¹³¹I]NP-59 |

|---|---|---|

| Probe Type | Nonhydrolyzable cholesteryl ester analog. umich.edusnmjournals.org | Radioiodinated cholesterol analog. nih.gov |

| Key Advantage | Resistant to in vivo hydrolysis, providing a stable trace of cholesteryl ester accumulation. snmjournals.orgnih.gov | Established probe for functional imaging of the adrenal cortex. nih.gov |

| Primary Preclinical Application | Monitoring cholesteryl ester deposition in atherosclerosis models. umich.eduresearchgate.net | Assessing adrenal function and steroid synthesis. nih.govnih.gov |

| Key Disadvantage | Accumulation in target lesions can be insufficient for high-resolution imaging via gamma scintigraphy. researchgate.netsnmjournals.org | Iodine radioisotopes result in lower image resolution and higher radiation dose compared to PET agents. nih.gov |

Integration with Advanced Preclinical Imaging Modalities for Enhanced Resolution and Specificity (e.g., Gamma Camera Scintigraphy in animal models)

The primary preclinical application of radioiodinated cholesteryl iopanoate involves its integration with gamma camera scintigraphy to non-invasively visualize the whole-body deposition of cholesteryl esters in animal models. researchgate.netsnmjournals.org This nuclear medicine technique allows for longitudinal studies in the same animal, providing a means to assess the progression of disease or the effectiveness of therapeutic interventions. researchgate.netcrownbio.com In a typical experimental setup, an animal model, such as a rabbit made atherosclerotic through diet and endothelial injury, is administered [¹²⁵I]cholesteryl iopanoate. umich.edunih.gov After a specific uptake period, which can be several days to allow for clearance from the blood and accumulation in target tissues, the animal is scanned using a gamma camera. researchgate.netsnmjournals.org

These scintigraphic images provide a visual representation of radioactivity distribution. Studies have shown that whole-body scans can successfully reflect differences in probe accumulation, for example, showing reduced accumulation in the aortas of animals treated with anti-atherogenic agents compared to untreated animals. researchgate.net This makes gamma camera scintigraphy a potentially rapid method for evaluating the efficacy of lipid-lowering drugs. researchgate.net

However, the specificity and resolution of this modality have limitations. Research has found that the accumulation of [¹²⁵I]cholesteryl iopanoate in aortic atheromas was often insufficient to be accurately defined by gamma camera scintigraphy. researchgate.netsnmjournals.orgnih.gov The signal detected may not be exclusively from the target lesion; significant radioactivity can accumulate in adjacent abdominal sites. snmjournals.org In one study, the surgical removal of the aorta in a rabbit did not lead to a significant change in the scintigraphic image, confirming that uptake in other tissues contributed to the signal. snmjournals.org Therefore, while gamma scintigraphy with cholesteryl iopanoate is a valuable tool for visualizing systemic lipid deposition, its ability to provide high-resolution, specific images of small lesions is limited. researchgate.netsnmjournals.org

Table 2: Research Findings from Gamma Camera Scintigraphy with [¹²⁵I]Cholesteryl Iopanoate

| Parameter | Description |

|---|---|

| Animal Model | New Zealand White rabbits with induced atherosclerosis. umich.eduresearchgate.netsnmjournals.org |

| Probe | [¹²⁵I]Cholesteryl iopanoate ([¹²⁵I]CI). researchgate.netsnmjournals.org |

| Imaging Modality | Gamma camera scintigraphy. researchgate.netsnmjournals.org |

| Key Observation | Whole-body scans reflected differences in aortic lipid accumulation between drug-treated and untreated groups. researchgate.net |

| Limitation | Accumulation of radioactivity in the aorta was insufficient to accurately visualize and define the atheroma. researchgate.netsnmjournals.orgnih.gov |

Analytical Techniques for Post-Administration Evaluation in Experimental Tissues (e.g., tissue dissection, radioactivity counting)

Following in vivo imaging, a critical component of preclinical research with cholesteryl iopanoate involves detailed ex vivo analysis of experimental tissues to validate and quantify the probe's distribution. umich.eduresearchgate.net This post-administration evaluation employs a multi-step process to yield precise, quantitative data that complements the visual information from scintigraphy.

The process begins with the humane sacrifice of the animal and systematic tissue dissection . Organs of interest, such as the aorta, liver, adrenals, spleen, and heart, are carefully harvested, rinsed of blood, blotted dry, and weighed. umich.edusnmjournals.org

Next, radioactivity counting is performed. The weighed tissue samples are placed in a gamma counter to measure the amount of radioactivity present. umich.edusnmjournals.org This technique provides highly sensitive and quantitative data on probe accumulation, which is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). snmjournals.org This allows for a direct comparison of probe uptake across different organs and between different experimental groups. snmjournals.org

To verify that the detected radioactivity corresponds to the intact probe and not to metabolites, lipid extraction and chromatography are employed. Lipids are extracted from the tissue homogenates using organic solvents. umich.edunih.gov The resulting extract is then analyzed using thin-layer chromatography (TLC), where the components are separated based on their chemical properties. umich.edunih.gov A radiochromatogram scanner is used to detect the radioactive spots on the TLC plate, confirming the presence of intact [¹²⁵I]cholesteryl iopanoate and verifying its resistance to in vivo hydrolysis. umich.edu

For a more detailed spatial understanding of the probe's localization within a specific tissue, autoradiography is used. nih.gov Tissue sections, such as from the aorta, are exposed to photographic film. The radioactivity from the probe creates an image on the film, showing its precise location. Studies have used autoradiography to confirm that the radioactivity from [¹²⁵I]cholesteryl iopanoate is concentrated in areas of visible atherosclerotic involvement, validating the probe's selectivity for these lesions. nih.govnih.gov

Table 3: Post-Administration Analytical Workflow for Cholesteryl Iopanoate Probes

| Technique | Purpose | Data Generated |

|---|---|---|

| Tissue Dissection | To harvest specific organs and tissues for analysis. umich.edusnmjournals.org | Isolated tissue samples (e.g., aorta, liver, adrenal). umich.edu |

| Radioactivity Counting | To precisely quantify the amount of radiolabeled probe in each tissue. umich.edusnmjournals.org | Quantitative uptake values (e.g., % Injected Dose/gram). snmjournals.org |

| Lipid Extraction & Thin-Layer Chromatography (TLC) | To confirm the chemical integrity of the probe and its resistance to hydrolysis. umich.edunih.gov | Identification of intact [¹²⁵I]Cholesteryl iopanoate versus metabolites. umich.edu |

| Autoradiography | To visualize the micro-distribution of the probe within a tissue section. nih.gov | High-resolution image showing localization of radioactivity in specific areas (e.g., atherosclerotic plaques). nih.govnih.gov |

Future Directions and Emerging Research Opportunities for Cholesteryl Iopanoate Based Probes

Development of Novel Cholesteryl Iopanoate Analogs with Enhanced Specificity, Affinity, or Pharmacokinetic Profiles

A significant area of future research lies in the rational design and synthesis of new cholesteryl iopanoate analogs. The goal is to create next-generation probes with improved imaging characteristics and biological targeting. Minor structural modifications to the acyl moiety of sterol esters can have a profound impact on their tissue uptake, distribution, and in vivo stability. nih.gov

One promising strategy involves increasing the number of iodine atoms per molecule to enhance signal intensity for radioimaging. An example of this approach is the development of cholesteryl 1,3-diiopanoate glyceryl ether (C2I) . snmjournals.org This analog contains six iodine atoms per molecule, double the three found in the original cholesteryl iopanoate (CI). snmjournals.org This higher iodine content could potentially double the specific radioactivity, leading to improved detection sensitivity in techniques like scintigraphy. snmjournals.org Like its predecessor, C2I demonstrates high in vivo stability due to the ether linkage between cholesterol and the diiopanoate glycerol (B35011) moiety. snmjournals.org

Further research is exploring other cholesteryl ether derivatives. Two such analogs, [125I]cholesteryl m-iodobenzyl ether (125I-CIBE) and [125I]cholesteryl 12-(m-iodophenyl)dodecyl ether (125I-CIDE) , have been synthesized and successfully incorporated into low-density lipoprotein (LDL). researchgate.net These novel ether-linked analogs offer alternative chemical structures that could be optimized for specific pharmacokinetic profiles or cellular interactions.

The table below summarizes key analogs and their intended enhancements.

Table 1: Novel Cholesteryl Iopanoate Analogs and Their Characteristics| Analog Name | Structural Modification | Intended Enhancement | Reference |

|---|---|---|---|

| Cholesteryl 1,3-diiopanoate glyceryl ether (C2I) | Contains six iodine atoms instead of three; ether linkage | Increased specific radioactivity for enhanced imaging sensitivity | snmjournals.org |

| [125I]Cholesteryl m-iodobenzyl ether (125I-CIBE) | Ether-linked m-iodobenzyl group | Altered pharmacokinetic profile and stability | researchgate.net |

| [125I]Cholesteryl 12-(m-iodophenyl)dodecyl ether (125I-CIDE) | Ether-linked 12-(m-iodophenyl)dodecyl group | Altered pharmacokinetic profile and stability | researchgate.net |

Future work will likely focus on creating a diverse library of such analogs, allowing for the selection of probes with tailored properties, such as faster clearance from non-target tissues or higher affinity for specific lipoprotein receptors.

Expansion of Applications to Other Preclinical Disease Models Requiring Precise Lipid Metabolism Probing

While atherosclerosis has been the primary focus of cholesteryl iopanoate research umich.eduresearchgate.netnih.gov, its fundamental nature as a lipid metabolism tracer makes it suitable for a wider range of preclinical disease models. The accumulation of cholesteryl esters is a key pathological feature in various conditions beyond cardiovascular disease.

One significant area of expansion is oncology. Many cancer cells overexpress LDL receptors to satisfy their high demand for cholesterol, which is essential for membrane synthesis and cell proliferation. uga.edu This metabolic feature can be exploited for targeted delivery. Research has proposed using cholesteryl iopanoate as a radiotracer to study the in vivo fate of LDL in the context of cancer chemotherapy. mun.ca By incorporating the probe into LDL particles that also carry cytotoxic drugs, it may be possible to monitor the delivery and accumulation of these therapeutic conjugates in tumor tissues. uga.edumun.ca

The probe's utility also extends to fundamental studies of lipoprotein metabolism in various organs. Early studies noted the accumulation of radioiodinated cholesteryl iopanoate in steroid-secreting tissues like the adrenal glands. researchgate.netnih.gov This suggests potential applications in endocrinology, for instance, in studying disorders related to steroidogenesis or adrenal function where cholesterol uptake is a critical step.

The table below outlines potential preclinical applications for cholesteryl iopanoate-based probes.

Table 2: Expanded Preclinical Applications for Cholesteryl Iopanoate Probes| Disease/Research Area | Rationale for Use | Potential Research Goal | Reference |

|---|---|---|---|

| Oncology | Cancer cells often overexpress LDL receptors. | To track the delivery of LDL-based drug conjugates to tumors. | uga.edumun.ca |

| Endocrinology (Adrenal Disorders) | Adrenal glands actively take up cholesterol for steroid hormone synthesis. | To non-invasively assess adrenal cholesterol metabolism in disease models. | researchgate.netnih.gov |

| Liver Disease | The liver is central to lipoprotein metabolism and clearance. | To study the dynamics of cholesteryl ester uptake and clearance in models of liver pathology. | researchgate.netsnmjournals.org |

| Atherosclerosis | Macrophages in plaques accumulate large amounts of cholesteryl esters. | To monitor disease progression/regression and the effects of therapeutic interventions. | umich.edunih.gov |

Future research will likely involve applying these probes to a broader array of animal models, including those for various cancers, metabolic syndrome, and specific genetic disorders of lipid metabolism. nih.gov

Exploration of Cholesteryl Iopanoate in Ex Vivo Tissue Analysis and High-Resolution Microscopic Studies

The application of cholesteryl iopanoate is not limited to in vivo imaging. It is also a powerful tool for detailed ex vivo analysis of tissues. Autoradiography has been a cornerstone of this research, providing high-resolution spatial information on the probe's distribution within tissues. umich.eduresearchgate.netnih.gov Following in vivo administration, aortas and other organs can be excised, and autoradiography can be used to precisely correlate the location of radioactivity with histologically identified structures, such as atherosclerotic lesions. nih.gov This has been crucial in confirming that the probe accumulates specifically within diseased areas. umich.edunih.gov Furthermore, lipid extraction and thin-layer chromatography of tissue samples have been used to confirm the in vivo stability of the probe, verifying that it remains intact and is not hydrolyzed. umich.eduresearchgate.net

A significant future opportunity lies in leveraging cholesteryl iopanoate for high-resolution and super-resolution microscopy. While traditional fluorescence microscopy is limited by the diffraction of light to a resolution of about 200 nanometers, super-resolution techniques like STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy) can achieve resolutions of less than 50 nm. nih.govpromega.sgmdpi.com These methods have been used with other bioorthogonal cholesterol probes to directly visualize cholesterol-rich nanodomains (lipid rafts) in the plasma membranes of living cells. nih.govnih.gov

Developing a fluorescent version of cholesteryl iopanoate, or an analog amenable to click chemistry, could enable its use in these advanced microscopic applications. This would provide unprecedented, nanoscale detail about the subcellular trafficking and localization of non-hydrolyzable cholesteryl esters within foam cells, hepatocytes, or cancer cells. Such studies could reveal fine structural details about the lipid-storage organelles and their relationship to other cellular components, offering deeper insights into the mechanisms of lipid accumulation.

Potential for Multimodal Imaging Probe Development Utilizing Cholesteryl Iopanoate Scaffolds (e.g., integration with other imaging modalities)

A compelling future direction is the development of multimodal imaging probes built upon the cholesteryl iopanoate scaffold. Multimodal imaging combines the strengths of different imaging modalities (e.g., PET, SPECT, MRI, CT, optical imaging) to provide a more comprehensive picture of biological processes. d-nb.infodovepress.com For example, PET and SPECT offer high sensitivity for detecting radiotracers, while MRI provides excellent soft-tissue contrast and high spatial resolution. d-nb.info

The cholesteryl iopanoate structure is well-suited for this purpose. It already contains iodine atoms, which can be radioisotopes (like ¹²³I or ¹²⁵I) for SPECT imaging or stable iodine for CT imaging. umich.edusnmjournals.org This core structure could be further functionalized to incorporate other imaging agents. For instance, a chelating agent for a PET radionuclide (e.g., ⁶⁴Cu) or an MRI contrast agent (e.g., a gadolinium complex) could be attached to the cholesterol or iopanoic acid backbone, creating a single molecule that is visible by multiple techniques.

Alternatively, cholesteryl iopanoate can be incorporated into larger nanoparticle-based multimodal probes. nih.gov Lipoproteins, liposomes, or synthetic polymer micelles can be loaded with cholesteryl iopanoate for its metabolic targeting and simultaneously carry other imaging agents. nih.gov For example, a nanoparticle could contain:

Radioiodinated Cholesteryl Iopanoate: For SPECT or PET imaging.

Iron Oxide Nanoparticles: As a contrast agent for MRI. d-nb.info

A Near-Infrared Fluorescent Dye: For optical imaging.

This approach would allow researchers to track the probe's biodistribution at the whole-body level with nuclear imaging and then zoom in on specific tissues with high-resolution MRI or optical microscopy. Such multimodal probes would be invaluable for preclinical studies, offering a more complete and accurate assessment of disease states and therapeutic responses. nih.gov

Q & A

Q. What experimental methods are commonly used to synthesize and characterize Cholesterol iopanoate?

this compound synthesis typically involves esterification of iopanoic acid with cholesterol under controlled conditions. Characterization relies on techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight verification. Cyclodextrin-based solubility enhancement methods may be employed to address hydrophobicity challenges during formulation .

Q. How can researchers validate the purity of this compound in experimental preparations?

Purity validation requires a combination of chromatographic (e.g., HPLC with UV detection) and spectroscopic methods (e.g., FT-IR for functional group analysis). Quantitative data should be cross-validated using elemental analysis and melting point determination. Reproducibility is critical; protocols must detail solvent systems, column specifications, and calibration standards to ensure consistency .

Q. What are the standard protocols for assessing this compound’s stability under varying storage conditions?

Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC or TLC analysis to monitor decomposition products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Documentation must specify storage buffers, temperature ranges, and container materials to align with reproducibility guidelines .

Advanced Research Questions

Q. How do molecular dynamics simulations elucidate the interaction between this compound and biological membranes?

Simulations using adaptive biasing force (ABF) methods can quantify free energy profiles during membrane insertion. Parameters include lipid bilayer composition (e.g., phospholipid ratios) and cholesterol distribution. Comparative studies with β-cyclodextrin complexes may reveal solubility-driven changes in membrane permeability .

Q. What methodologies resolve contradictions in reported inhibitory effects of this compound on deiodinase enzymes?

Discrepancies in inhibition efficacy (e.g., noncompetitive vs. competitive mechanisms) require enzyme kinetic assays under standardized conditions (pH, substrate concentration). Competitive inhibitors like EMD21388 should be compared with iopanoate using Lineweaver-Burk plots. Structural analysis (e.g., X-ray crystallography) may identify binding site variations across isoforms .

Q. How can in vitro and in vivo models be optimized to study this compound’s pharmacokinetics?

In vitro models should employ hepatocyte cultures to assess metabolic pathways, while in vivo studies use radiolabeled tracers (e.g., ¹⁴C-cholesterol iopanoate) to track biodistribution. Data normalization must account for interspecies differences in cytochrome P450 activity. Ethical protocols for animal/human studies require explicit documentation of dosages and endpoints .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Confounding variables (e.g., solvent toxicity) are minimized via negative controls. Meta-analyses of historical data should address heterogeneity using random-effects models and sensitivity analyses .

Methodological Best Practices

Q. How should researchers document experimental conditions to ensure reproducibility in this compound studies?

Follow the "Materials & Experimental Systems" framework: specify reagent sources (e.g., Sigma-Aldlot batch numbers), equipment calibration details, and environmental controls (temperature, humidity). Use supplementary tables for raw data and metadata .

Q. What strategies integrate omics data (e.g., proteomics, metabolomics) into mechanistic studies of this compound?

Multi-omics workflows require cross-platform normalization (e.g., batch correction in mass spectrometry) and pathway enrichment tools (e.g., KEGG, Reactome). Hypothesis-driven studies should link proteomic changes to functional assays (e.g., enzyme activity measurements) .

Q. How can conflicting findings about this compound’s role in lipid metabolism be systematically addressed?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to design comparative studies. For example: Compare lipid-lowering effects of this compound vs. statins in hyperlipidemic models over 12 weeks, using RNA-seq to identify differential gene expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.